1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(oxane-4-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(9-3-7-17-8-4-9)13-5-1-10(2-6-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBPXDXNTUSATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Tetrahydropyran-4-carboxylic Acid
The starting material, tetrahydropyran-4-carboxylic acid, can be prepared by hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid in the presence of acid catalysts under mild conditions. This method is preferred over older methods that require high temperatures (e.g., heating tetrahydropyran-4,4-dicarboxylic acid at 185°C with only 64% yield) because it offers milder reaction conditions and improved yields.
- Reaction conditions: Acid-catalyzed hydrolysis at 20–150°C, preferably 30–130°C.
- Isolation: After reaction completion, the acid is isolated by neutralization, extraction, filtration, concentration, and purification methods such as recrystallization or chromatography.
Conversion to Tetrahydropyran-4-carbonyl Halide
The tetrahydropyran-4-carboxylic acid is then converted to the corresponding acid halide, a key intermediate for amidation.
- Halogenating agents: Thionyl chloride, oxalyl chloride, or similar reagents.
- Reaction conditions: Typically carried out in an inert solvent such as dichloromethane at 0°C to room temperature with catalytic amounts of DMF to activate the halogenating agent.
- Isolation: The acid halide is usually used directly in the next step without isolation due to its reactivity.
Amidation with Piperidine-4-carboxylic Acid
The acid halide intermediate is reacted with piperidine-4-carboxylic acid or its derivatives to form the target amide bond, yielding 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid.
- Reaction conditions: The amidation is generally performed under mild conditions, controlling temperature and solvent to ensure selectivity.
- Workup: After reaction completion, the product is purified by standard methods such as neutralization, extraction, filtration, and recrystallization.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| Hydrolysis | Acid catalyst, 20–150°C | Tetrahydropyran-4-carboxylic acid | Mild conditions, improved yield over thermal methods |
| Halogenation | Thionyl chloride or oxalyl chloride, DMF, 0°C to RT | Tetrahydropyran-4-carbonyl halide | Intermediate, usually not isolated |
| Amidation | Piperidine-4-carboxylic acid, suitable solvent | This compound | Final product, purified by recrystallization |
- The hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid under acidic conditions is a practical and scalable method, avoiding harsh conditions and improving yield and purity.
- The halogenation step using oxalyl chloride in dichloromethane with catalytic DMF is efficient, producing the acid chloride intermediate necessary for amidation.
- Amidation with piperidine derivatives proceeds smoothly under controlled conditions, allowing formation of the amide bond without significant side reactions.
- Purification techniques such as recrystallization and column chromatography are essential to obtain high-purity final compounds.
- The entire process is amenable to industrial scale-up due to mild reaction conditions and straightforward isolation protocols.
An example synthesis of a related intermediate, 2-bromo-1-(tetrahydro-2H-pyran-4-yl) ethan-1-one, illustrates the halogenation step:
- Dissolve tetrahydro-2H-pyran-4-carboxylic acid (1.5 g, 0.01 mol) in dichloromethane (10 mL).
- Add oxalyl chloride (1.6 g, 0.01 mol) and one drop of DMF at 0°C.
- Stir and warm to room temperature for 2 hours.
- Concentrate in vacuo and proceed with further reactions or purification steps.
This procedure highlights the mild conditions and efficiency of the halogenation step in the overall preparation scheme.
The preparation of this compound involves a well-defined sequence of hydrolysis, halogenation, and amidation steps. The methods utilize mild reaction conditions, common reagents like oxalyl chloride and thionyl chloride, and standard purification techniques, making the synthesis practical for both laboratory and industrial applications. The described processes are supported by patent literature and experimental reports, confirming their reliability and efficiency.
Chemical Reactions Analysis
1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid is often explored for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of new therapeutic agents. For instance:
- Analgesic Compounds : Research has indicated that derivatives of piperidine compounds can exhibit analgesic properties, making this compound a candidate for further exploration in pain management formulations .
- Antidepressants : Some studies have suggested that piperidine derivatives may have antidepressant effects, which can be explored through the modification of the tetrahydro-pyran moiety in this compound .
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis:
- Multicomponent Reactions : It can participate in various multicomponent reactions to synthesize complex molecular architectures, such as isoindole scaffolds, which are significant in drug design .
- Functionalization : The carboxylic acid group allows for further functionalization, leading to the creation of more complex derivatives that can be used in various chemical reactions or as probes in biological systems .
Potential Therapeutic Uses
Ongoing research is investigating the therapeutic potential of this compound:
- Neuroprotective Agents : Given its structural characteristics, there is potential for developing neuroprotective agents that could benefit conditions like Alzheimer's disease or other neurodegenerative disorders .
- Antimicrobial Activity : Some studies have hinted at antimicrobial properties associated with piperidine derivatives, suggesting this compound could be explored for developing new antibiotics or antimicrobial agents .
Case Study 1: Synthesis of Isoindole Derivatives
A notable study demonstrated the synthesis of isoindole derivatives using this compound as a starting material. The researchers employed a novel multicomponent reaction strategy that yielded high purity products with significant yields, showcasing the compound's utility in synthesizing complex organic molecules .
Case Study 2: Antidepressant Activity Exploration
Another research effort focused on modifying the piperidine structure to evaluate its antidepressant activity. The study involved various derivatives of the compound being tested in animal models, indicating promising results that warrant further investigation into its mechanism and efficacy as an antidepressant .
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperidine-4-carboxylic acid derivatives with diverse substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid, a compound with the CAS number 1042796-19-9, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound features a piperidine ring substituted with a tetrahydro-2H-pyran-4-carbonyl group and a carboxylic acid moiety, which may contribute to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have shown potential in inhibiting cancer cell proliferation .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key factors include:
- Substitution Patterns : Variations in the substituents on the piperidine or tetrahydropyran rings can significantly alter activity. For example, introducing different functional groups can enhance binding affinity to biological targets .
- Ring Size and Saturation : The saturation of the tetrahydropyran ring is critical; unsaturated analogs often demonstrate different pharmacological profiles compared to their saturated counterparts .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Anticancer Studies
A study demonstrated that a related piperidine derivative exhibited IC50 values in the low micromolar range against human tumor cell lines, indicating strong antiproliferative effects. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Neuroprotective Studies
Research has shown that certain piperidine derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of signaling pathways involved in cell survival .
Data Table of Biological Activities
| Activity Type | Compound Derivative | IC50 Value (µM) | Target/Mechanism |
|---|---|---|---|
| Antitumor | Piperidine derivative A | 1.46 | VEGFR-2 inhibition |
| Neuroprotection | Piperidine derivative B | 0.87 | Apoptosis modulation |
| Antimicrobial | Piperidine derivative C | 0.55 | Bacterial cell wall synthesis |
Q & A
Q. Q1: What are the key steps and optimal reaction conditions for synthesizing 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions. A representative protocol includes:
Acylation : React tetrahydropyran-4-carboxylic acid with piperidine-4-carboxylic acid derivatives under acidic conditions (e.g., HCl in 1,4-dioxane at 20–50°C for 25 hours) to form intermediates .
Coupling : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like tert-butyl XPhos in inert atmospheres (40–100°C, 5.5 hours) for cross-coupling reactions .
Deprotection : Hydrolysis under acidic conditions (HCl/water at 93–96°C, 17 hours) yields the final product .
| Step | Reagents/Conditions | Yield | Key Considerations |
|---|---|---|---|
| 1 | HCl, 1,4-dioxane | ~60% | Temperature control to avoid side reactions |
| 2 | Pd(OAc)₂, XPhos | ~45% | Inert atmosphere critical for catalyst stability |
| 3 | HCl, water | ~85% | Extended heating ensures complete deprotection |
Reference : Multi-step protocols from analogous piperidine derivatives .
Basic Characterization Techniques
Q. Q2: Which analytical methods are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify carbonyl (170–175 ppm) and tetrahydropyran ring signals (δ 3.5–4.5 ppm for ether protons) .
- HPLC : ≥98% purity confirmed via reverse-phase HPLC with UV detection (λ = 210–254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 255.12) .
Advanced Tip : Combine XRD for crystallinity analysis and TGA for thermal stability assessment, as demonstrated in pyridine-carboxylic acid functionalized nanoparticles .
Advanced: Reaction Optimization
Q. Q3: How can researchers optimize coupling reactions to improve yield and reduce byproducts?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with phosphine ligands (XPhos, SPhos) under varying temperatures (40–120°C) .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to tert-butanol .
- Additives : Cs₂CO₃ improves base-mediated coupling efficiency by stabilizing intermediates .
Data-Driven Approach : Compare yields from small-scale trials (0.1–1 mmol) before scaling up.
Advanced: Addressing Data Contradictions
Q. Q4: How should researchers resolve discrepancies in reported yields or reaction conditions?
Methodological Answer:
- Reproduce Baseline Protocols : Replicate literature methods (e.g., 72-hour acetonitrile reflux vs. 24-hour DMF conditions ).
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolyzed intermediates) .
- Control Experiments : Vary one parameter at a time (e.g., temperature, catalyst loading) to isolate contributing factors .
Example : A study reported 45% yield using Pd(OAc)₂, while another achieved 60% with PdCl₂—differences may arise from ligand stability or oxygen sensitivity .
Solubility and Purification Challenges
Q. Q5: What strategies mitigate poor solubility during purification?
Methodological Answer:
- Solvent Selection : Use DMSO or DMF for dissolution, followed by precipitation in ice-cwater .
- Chromatography : Reverse-phase C18 columns with gradient elution (water:acetonitrile) effectively separate polar byproducts .
| Solvent | Solubility (mg/mL) | Recommended Use |
|---|---|---|
| DMSO | >50 | Initial dissolution |
| Water | <1 | Precipitation |
| EtOAc | ~10 | Extraction |
Reference : Solubility data for tetrahydropyran-4-carboxylic acid derivatives .
Pharmacological Profiling
Q. Q6: How can researchers design in vitro assays to evaluate bioactivity?
Methodological Answer:
- Target Selection : Prioritize enzymes with piperidine-binding pockets (e.g., proteases or kinases) based on structural analogs .
- Assay Conditions : Use 10 μM compound in PBS (pH 7.4) with fluorescence-based readouts (e.g., FRET for enzyme inhibition) .
- Control Compounds : Include 1-acetylpiperidine-4-carboxylic acid as a negative control to assess specificity .
Advanced Note : Molecular docking studies using the compound’s 3D structure (SMILES: CC(=O)N1CCC(CC1)C(=O)O) predict binding affinities .
Analytical Method Validation
Q. Q7: What parameters ensure reproducibility in quantifying this compound?
Methodological Answer:
- Calibration Curves : Linear range of 0.1–100 μg/mL (R² > 0.99) using HPLC .
- LOQ/LOD : Limit of quantification (LOQ) = 0.05 μg/mL; Limit of detection (LOD) = 0.01 μg/mL via MS/MS .
- Inter-Day Precision : ≤5% RSD across three replicates .
Reference : Validation protocols from pyridine-carboxylic acid nanoparticle studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
